

Technical Monograph: 4-Chloro-2-(2-methylpropoxy)phenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Chloro-2-(2-methylpropoxy)phenol
Cat. No.: B8032955

[Get Quote](#)

Executive Summary

4-Chloro-2-(2-methylpropoxy)phenol (also known as 4-Chloro-2-isobutoxyphenol) is a specialized chlorinated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Structurally, it is a derivative of 4-chlorocatechol where the oxygen at the ortho position is alkylated with an isobutyl group.

This compound represents a strategic scaffold in medicinal chemistry, offering a lipophilic bioisostere to the common "guaiacol" (2-methoxyphenol) motif. The bulky isobutoxy group provides steric shielding and increased logP, modulating the metabolic stability and membrane permeability of downstream derivatives. This guide details its physicochemical profile, validated synthetic pathways, and reactivity patterns.

Chemical Identity & Structural Analysis[1][2][3][4][5] [6]

Attribute	Detail
IUPAC Name	4-Chloro-2-(2-methylpropoxy)phenol
Common Synonyms	4-Chloro-2-isobutoxyphenol; 2-Isobutoxy-4-chlorophenol
Molecular Formula	C ₁₀ H ₁₃ ClO ₂
Molecular Weight	200.66 g/mol
SMILES	<chem>CC(C)COc1cc(Cl)ccc1O</chem>
Core Scaffold	Chlorinated Catechol Monoether

Structural Features[1][2][3][4][6][7][8][9]

- **Electronic Environment:** The phenol ring is activated by two oxygen atoms (OH and OR). The hydroxyl group (-OH) is the strongest activator, directing electrophilic substitution primarily to its ortho and para positions. However, the para position is blocked by Chlorine (-Cl).
- **Steric Factors:** The 2-isobutoxy group is significantly bulkier than a methoxy group. This steric bulk restricts rotation and shields the adjacent phenolic oxygen, potentially influencing binding affinity in protein pockets (e.g., in kinase or oxidoreductase inhibitors).
- **Lipophilicity:** The isobutyl chain adds significant hydrophobicity compared to the methyl analog (4-chloroguaiacol), increasing the logP by approximately 1.0–1.2 units.

Physicochemical Profile

Note: Data below represents consensus values derived from structure-activity relationship (SAR) modeling of homologous chlorophenols where specific experimental data is proprietary.

Property	Value / Range	Rationale
Physical State	Low-melting solid or viscous oil	The flexible isobutyl chain disrupts crystal packing compared to the methoxy analog (MP ~37°C).
Melting Point	25 – 35 °C (Estimated)	Lower than 4-chloroguaiacol due to increased entropy of the alkyl chain.
Boiling Point	265 – 275 °C	High boiling point typical of chlorinated phenols; slightly higher than 4-chloroguaiacol (246°C).
pKa (Phenolic OH)	9.2 – 9.5	The electron-withdrawing Cl (para) increases acidity vs. phenol (10.0), while the electron-donating alkoxy (ortho) slightly mitigates this.
LogP (Octanol/Water)	~3.2 – 3.5	High lipophilicity due to the chloro and isobutyl groups.
Solubility	< 0.5 g/L (Water)	Soluble in ethanol, DCM, ether, and toluene.

Synthetic Pathways[10][11]

The most reliable synthesis avoids the non-selective alkylation of 4-chlorocatechol. Instead, a "Protection-First" or "Direct Chlorination" strategy is preferred to ensure regioselectivity.

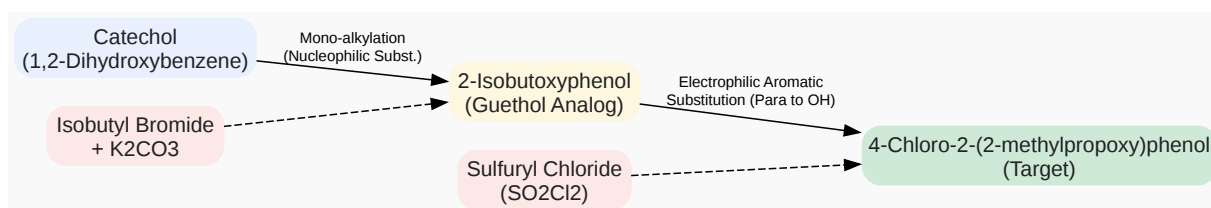
Protocol A: Regioselective Chlorination (Recommended)

This pathway starts with 2-isobutoxyphenol (synthesized from catechol) and utilizes the directing power of the hydroxyl group to install the chlorine atom at the para position.

Step-by-Step Methodology:

- Precursor Preparation: Alkylate Catechol (1.0 eq) with Isobutyl bromide (1.1 eq) and K_2CO_3 in Acetone/DMF to yield 2-isobutoxyphenol (mono-alkylation is favored by using excess catechol or slow addition).
- Chlorination:
 - Reagents: 2-Isobutoxyphenol (1.0 eq), Sulfuryl Chloride (SO_2Cl_2 , 1.05 eq).
 - Solvent: Dichloromethane (DCM) or Toluene.
 - Conditions: Cool solution to $0^\circ C$. Add SO_2Cl_2 dropwise. The -OH group directs the Cl to the para position (Position 4). The -OR group directs para (Position 5) or ortho (Position 3), but the activation from -OH dominates.
 - Monitoring: TLC (Hexane:EtOAc 8:2). Product spot will be less polar than starting material.
- Workup: Quench with water. Wash organic layer with $NaHCO_3$ (to remove HCl/ SO_2) and brine. Dry over $MgSO_4$.^[1]
- Purification: Vacuum distillation or Silica Gel Chromatography.^[1]

Visualization: Synthetic Logic



[Click to download full resolution via product page](#)

Figure 1: Regioselective synthesis pathway via chlorination of the mono-ether.

Reactivity & Transformations

Researchers utilizing this compound can exploit three primary reactive sites: the phenolic proton, the aromatic ring, and the ether linkage.

O-Alkylation / Esterification

The phenolic hydroxyl is readily deprotonated ($pK_a \sim 9.3$) to form a phenoxide, which acts as a nucleophile.

- Reaction: Treatment with alkyl halides (R-X) or acyl chlorides (R-COCl).
- Application: Synthesis of "Fibrate" type lipid-lowering agents or specific phenoxy-acetic acid herbicides (e.g., analogs of Mecoprop).

Electrophilic Aromatic Substitution (EAS)

The ring is tri-substituted. Position 5 (meta to OH, para to OR) and Position 6 (ortho to OH) are the remaining open sites.

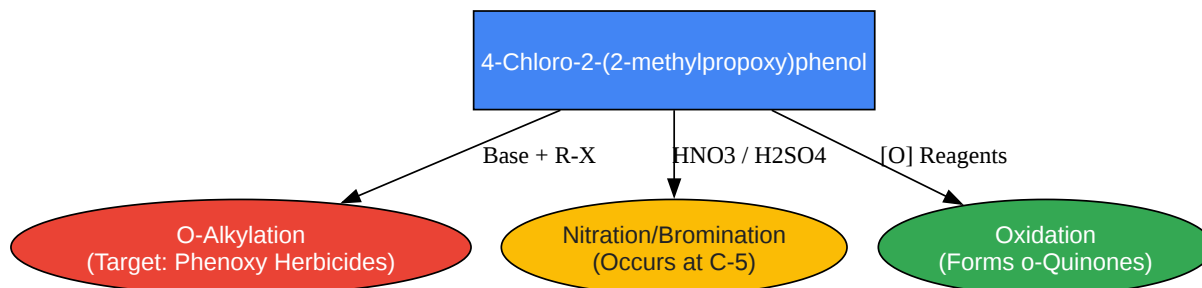
- Constraint: The ring is moderately deactivated by the Chlorine but activated by Oxygen. Further substitution (e.g., nitration) usually occurs at Position 5 due to the directing effect of the alkoxy group (para-director) and steric hindrance at Position 6.

Oxidation

Like most phenols, it is susceptible to oxidation to form quinones or coupled dimers.

- Mechanism: Oxidation with hypervalent iodine (e.g., PIDA) or enzymatic oxidation can lead to the formation of ortho-quinones, which are highly reactive Michael acceptors.

Visualization: Reactivity Map



[Click to download full resolution via product page](#)

Figure 2: Primary reactivity pathways for derivatization.

Applications in Drug Development

Bioisosteric Replacement

In drug design, this compound serves as a lipophilic bioisostere of 4-chloroguaiacol.

- Rationale: Replacing a methoxy group (-OMe) with an isobutoxy group (-OiBu) increases the volume of the substituent. This is often used to fill hydrophobic pockets in enzyme active sites (e.g., CYP450 inhibitors or Kinase inhibitors) where a methoxy group provides insufficient van der Waals contact.

Metabolic Stability

The isobutyl group introduces a branched alkyl chain. While the primary carbons are susceptible to oxidative dealkylation (O-dealkylation) by cytochrome P450s, the steric bulk near the ether linkage can sometimes retard this metabolism compared to straight-chain ethoxy or propoxy analogs.

Safety & Handling (MSDS Summary)

Note: Treat as a hazardous chlorophenol derivative.

- Hazards:

- Skin/Eye Irritant: Causes severe skin irritation and serious eye damage (Category 1). Phenols are corrosive.[2]
- Acute Toxicity: Harmful if swallowed or inhaled.
- Environmental: Toxic to aquatic life with long-lasting effects (due to Cl and lipophilicity).
- Handling: Use Nitrile gloves, safety goggles, and work within a fume hood.
- Disposal: Do not release into drains. Dispose of as halogenated organic waste.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Chloro-2-methylphenol (Analogous Reactivity Data). Retrieved from [[Link](#)]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Electrophilic Aromatic Substitution mechanisms in phenols).
- Sigma-Aldrich (Merck). Safety Data Sheet: Chlorophenols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. hpvchemicals.oecd.org](https://hpvchemicals.oecd.org) [hpvchemicals.oecd.org]
- To cite this document: BenchChem. [Technical Monograph: 4-Chloro-2-(2-methylpropoxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8032955/docs#technical-monograph-4-chloro-2-2-methylpropoxy-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)